molecular formula C7H16ClNO B2883272 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride CAS No. 912454-49-0

1-Amino-2-cyclobutyl-propan-2-ol hydrochloride

Cat. No.: B2883272
CAS No.: 912454-49-0
M. Wt: 165.66
InChI Key: YIXVRWZDCNHNHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a cyclobutyl ring, which is a type of cycloalkane . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The molecule also contains an amino group and a hydroxyl group attached to the propane backbone .


Chemical Reactions Analysis

The compound contains functional groups that are reactive. The amino group can participate in acid-base reactions, and the hydroxyl group can undergo reactions typical of alcohols, such as dehydration or oxidation .

Scientific Research Applications

Organo- and Hydrogels Formation

Catalysts in Chemical Synthesis

Cyclobutyl amino alcohols have been utilized as catalysts in chemical reactions. For instance, the synthesis of propylene carbonate from CO2 and propylene oxide has been catalyzed by amino and hydroxy-functionalized ionic liquids, showing superior performance compared to monoamino ionic liquids. This research by Zhang et al. (2020) highlights the efficiency of using amino alcohol-based ionic liquids as catalysts, providing a sustainable approach to synthesizing valuable compounds (Wenlin Zhang, Jiaming He, Bin Zhang, Yuxin Wang, Jinping Luo, Yongqi Zhao, & Chunli Li, 2020).

Antimicrobial Agents

Substituted phenyl azetidines, synthesized from amino alcohol precursors, have been evaluated for their potential as antimicrobial agents. This line of research, explored by Doraswamy and Ramana (2013), indicates that amino alcohols can serve as key intermediates in developing new antimicrobial compounds. These findings suggest a valuable application of amino alcohols in pharmaceuticals, particularly in creating drugs to combat resistant microbial strains (K. DORASWAMY K. DORASWAMY & P. Ramana, 2013).

Material Science and Engineering

Amino alcohols are pivotal in material science, especially in synthesizing dendrimers and polymers with specific properties. Krishna et al. (2005) describe a synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol, showcasing the versatility of amino alcohols in constructing complex molecular architectures. These dendrimers have potential applications in drug delivery, as nanocarriers for therapeutics, and in the design of new materials with tailored properties (T. R. Krishna, Samta Jain, U. Tatu, & N. Jayaraman, 2005).

Properties

IUPAC Name

1-amino-2-cyclobutylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9,5-8)6-3-2-4-6;/h6,9H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXVRWZDCNHNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912454-49-0
Record name 1-amino-2-cyclobutylpropan-2-ol hydrochloride
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